molecular formula C9H7NO B1269100 4-(2-Furyl)pyridine CAS No. 55484-04-3

4-(2-Furyl)pyridine

Cat. No. B1269100
CAS RN: 55484-04-3
M. Wt: 145.16 g/mol
InChI Key: ZKFCBMREQURXHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Furyl)pyridine derivatives involves several steps, starting from basic heterocyclic compounds to more complex structures. For instance, heterocyclic systems containing two piperidine and dioxaborinine rings were prepared from the reaction of 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine with derivatives of arylboronic acid (Phuong et al., 2017). Furthermore, the synthesis of 2,6-dithienyl-4-furyl pyridine derivatives for the development of novel antitumor agents highlights the importance of this compound in medicinal chemistry, though this application falls outside our focus on non-drug-related aspects (Basnet et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives is key to their chemical behavior. Studies have shown that the furyl and phenyl rings in these compounds are often inclined at almost right angles to the central pyridine or imidazopyridine unit, affecting their physical and chemical properties. The structure displays both inter- and intramolecular hydrogen bonding, which is crucial for understanding their reactivity (Yaqub et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including bromination, nitrations, and electrophilic substitution reactions, predominantly at the C5' position of the furan ring. These reactions lead to the formation of furyl-substituted indolizines and tetrahydropyridines, highlighting the compound's versatility in chemical synthesis (Prostakov et al., 1982).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their UV spectra, basicity constants, and dipole moments, are significantly influenced by the structure and interactions between the furan and pyridine rings. Studies comparing these properties with those of phenyl and thienylpyridines provide insights into the compound's behavior in various chemical environments (Ribéreau & Quéguiner, 1983).

Chemical Properties Analysis

The chemical properties of this compound are shaped by its reactivity towards different reagents. Electrophilic substitution reactions, aminomethylation, and cycloaddition reactions are among the key chemical behaviors observed. These properties are essential for the synthesis of new compounds with potential applications in various fields of chemistry (Saldabol et al., 1971).

Scientific Research Applications

Chemical Transformations

4-(2-Furyl)pyridine and its derivatives undergo various chemical transformations, crucial in organic chemistry. For instance, alkyl-substituted 4-(2′-furyl)pyridines can be brominated and nitrated in the furan ring, but do not readily undergo electrophilic substitution reactions such as acetylation or chloromethylation. These reactions are significant for synthesizing furyl-substituted indolizines and tetrahydropyridines, highlighting the compound's role in diverse synthetic pathways (Prostakov et al., 1982).

Electron Impact Studies

The dissociative ionization of this compound derivatives under electron impact reveals insights into molecular fragmentation patterns. Studies show that the orientation of alkyl groups relative to the furyl grouping significantly influences the cleavage of the furan ring, a crucial factor in understanding the compound's behavior under certain conditions (Zakharov et al., 1982).

Biological Activities

This compound derivatives have been explored for their potential biological activities. For instance, their role in the synthesis of heterocyclic compounds with potential anti-cancer, anti-Alzheimer, and anti-COX-2 activities has been studied. These synthesized compounds, characterized by various spectroscopic methods, offer insights into the development of new therapeutic agents (Attaby et al., 2014).

Synthesis of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems using this compound demonstrates its versatility in organic synthesis. For example, the creation of a heterocyclic system containing piperidine and dioxaborinine rings from this compound showcases its potential in the development of compounds with diverse bioactivities, such as dermatological and anticoagulant agents (Phuong et al., 2017).

Topoisomerase Inhibition and Cytotoxicity

The derivative compounds of this compound have been evaluated for their inhibitory activities against topoisomerase enzymes, a key target in cancer treatment. These studies include evaluating the cytotoxicity of these compounds against human cancer cell lines, providing valuable insights into their potential as anticancer agents (Thapa et al., 2013; Kadayat et al., 2015; Basnet et al., 2010).

Safety and Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Biochemical Analysis

Biochemical Properties

4-(2-Furyl)pyridine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as topoisomerase I and II. These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cytotoxic effects on cancer cells . Additionally, this compound interacts with various proteins and biomolecules, influencing their function and stability. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, this compound influences cell signaling pathways, including those involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and leading to the accumulation of DNA damage . The compound also interacts with transcription factors, altering gene expression patterns and affecting cellular responses to stress and damage. Additionally, this compound can modulate the activity of signaling proteins, influencing pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

4-(furan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFCBMREQURXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343383
Record name Pyridine, 4-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55484-04-3
Record name 4-(2-Furanyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055484043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-FURANYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HS8GWM6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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